{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol
CAS No.:
Cat. No.: VC15995229
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol -](/images/structure/VC15995229.png)
Specification
Molecular Formula | C8H9N3O |
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Molecular Weight | 163.18 g/mol |
IUPAC Name | (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol |
Standard InChI | InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11) |
Standard InChI Key | UFIAWFXLZCQIBV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(N=CN=C2N1)CO |
Introduction
Structural and Chemical Characteristics
The core structure of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol consists of a pyrrole ring fused to a pyrimidine ring, creating a planar bicyclic system. The methyl group at position 6 enhances lipophilicity, while the hydroxymethyl group at position 4 introduces a polar functional group capable of hydrogen bonding. Computational modeling of analogous compounds, such as (cis-3-{4-amino-5-[3-(4-methyl-7-oxa-bicyclo[2.2.1]hept-1-ylmethoxy)-phenyl]-pyrrolo[2,3-d]pyrimidin-7-yl}-cyclobutyl)-methanol (PubChem CID: 67035079), reveals that substituents at the 4- and 6-positions significantly influence molecular conformation and electronic distribution .
Table 1: Comparative Physicochemical Properties of Pyrrolo[2,3-d]pyrimidine Derivatives
The hydroxymethyl group at position 4 enables derivatization into esters or ethers, a feature exploited in prodrug design . Nuclear magnetic resonance (NMR) studies of related compounds, such as [(3R)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanol (PubChem CID: 129900195), show characteristic shifts for aromatic protons (δ 8.24 ppm for pyrimidine H-2) and hydroxymethyl groups (δ 3.46 ppm) .
Synthetic Methodologies
The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol can be inferred from protocols for analogous pyrrolo[2,3-d]pyrimidines. A representative route involves:
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Core Formation: Condensation of 4-amino-6-methylpyrrolo[2,3-d]pyrimidine with formaldehyde under basic conditions to introduce the hydroxymethyl group .
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Protection and Deprotection: Use of pivaloyl groups to protect reactive sites during subsequent steps, followed by alkaline hydrolysis for final deprotection .
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Microwave-Assisted Optimization: Microwave irradiation (100°C, 10 min) reduces reaction times compared to traditional heating (12 h at room temperature), improving yields from 55% to 80% .
Table 2: Comparison of Synthesis Conditions
Step | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
Cyclization | 12 h, RT | 10 min, 100°C | +25% |
Deprotection | 1 N NaOH, reflux | 1 N NaOH, reflux | N/A |
Key challenges include regioselectivity in substitution reactions and stability of the hydroxymethyl group under acidic conditions. Palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of JAK1 inhibitors , could further diversify substituents.
Compound | Target | IC₅₀/EC₅₀ | Mechanism |
---|---|---|---|
JAK1 Inhibitor | JAK1 | 2.1 nM | ATP-competitive |
HCV Inhibitor | NS5B Polymerase | 0.8 µM | Chain termination |
Future Directions
Further research should prioritize:
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Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.
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Biological Screening: Evaluating kinase selectivity and antiviral activity in vitro.
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Prodrug Development: Investigating ester or carbonate derivatives to enhance pharmacokinetics.
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